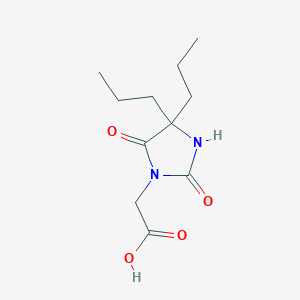
2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid is a chemical compound with the molecular formula C₁₁H₁₈N₂O₄ and a molecular weight of 242.27 g/mol . It is known for its unique structure, which includes an imidazolidinone ring substituted with propyl groups and an acetic acid moiety. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid typically involves the reaction of 4,4-dipropylimidazolidine-2,5-dione with chloroacetic acid under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The process includes precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
化学反応の分析
Types of Reactions
2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazolidinone ring.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the acetic acid group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinones and their derivatives, which can be further utilized in different chemical processes .
科学的研究の応用
2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
- (2,5-Dioxo-4,4-dimethylimidazolidin-1-yl)acetic acid
- (2,5-Dioxo-4,4-diethylimidazolidin-1-yl)acetic acid
- (2,5-Dioxo-4,4-dibutylimidazolidin-1-yl)acetic acid
Uniqueness
2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid is unique due to its specific propyl substitutions, which confer distinct chemical and physical properties compared to its analogs.
生物活性
2-(2,5-Dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid, with the CAS number 723-09-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C11H18N2O4
- Molecular Weight : 242.27 g/mol
- Structure : The compound features an imidazolidinone ring and an acetic acid moiety, contributing to its unique biological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions. Specific methodologies may vary, but they often include condensation reactions followed by cyclization to form the imidazolidinone structure.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
Studies have shown that derivatives of imidazolidinones can possess antimicrobial activity. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains.
2. Anticancer Potential
Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, certain imidazolidinones have been reported to inhibit cell proliferation in various cancer lines.
3. Immunomodulatory Effects
The compound may have immunomodulatory effects based on its structural similarities to other known immunomodulators. Research into related compounds suggests potential mechanisms involving cytokine modulation and immune cell activation.
Case Studies and Research Findings
The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and immune response modulation.
特性
IUPAC Name |
2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-3-5-11(6-4-2)9(16)13(7-8(14)15)10(17)12-11/h3-7H2,1-2H3,(H,12,17)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQYJXSNRLUTKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)N(C(=O)N1)CC(=O)O)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366594 |
Source


|
| Record name | (2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723-09-1 |
Source


|
| Record name | (2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














